

# Spectroscopic Profile of 1,3-Dibromo-2-methylpropane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Dibromo-2-methylpropane

Cat. No.: B1585101

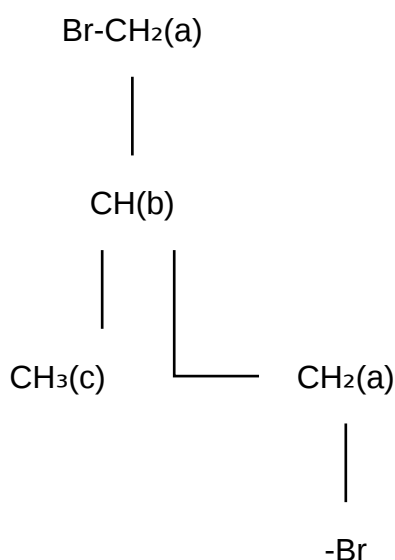
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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dibromo-2-methylpropane** (CAS No: 28148-04-1), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Structure and Spectroscopic Correlation

The structure of **1,3-Dibromo-2-methylpropane** contains distinct chemical environments for its protons and carbons, which are elucidated by the spectroscopic techniques detailed below.

## Chemical Structure of 1,3-Dibromo-2-methylpropane



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**Figure 1:** Chemical structure of **1,3-Dibromo-2-methylpropane** with proton environments labeled.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **1,3-Dibromo-2-methylpropane**, the spectra reveal three distinct sets of proton signals and three unique carbon environments, consistent with its molecular structure.<sup>[1]</sup>

### <sup>1</sup>H NMR Data

The proton NMR spectrum shows three signals with an integration ratio of 2:1:6, corresponding to the CH<sub>2</sub> groups, the CH group, and the two equivalent CH<sub>3</sub> groups, respectively.<sup>[1]</sup>

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
(a)	~3.55	Doublet	~5.0	2H	Br-CH <sub>2</sub> -
(b)	~2.25	Multiplet	-	1H	-CH-
(c)	~1.10	Doublet	~6.8	6H	-CH <sub>3</sub>

Note: Specific ppm and J values may vary slightly depending on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum of **1,3-Dibromo-2-methylpropane** displays three distinct resonance signals, confirming the presence of three unique carbon environments in the molecule.<sup>[1]</sup>

Chemical Shift ( $\delta$ , ppm)	Assignment
~43.0	CH <sub>2</sub> -Br
~38.0	CH(CH <sub>3</sub> ) <sub>2</sub>
~20.0	-CH <sub>3</sub>

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key absorptions for **1,3-Dibromo-2-methylpropane** are associated with C-H and C-Br bond vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2975 - 2845	C-H Stretching	Alkyl (CH, CH <sub>2</sub> , CH <sub>3</sub> )
1470 - 1365	C-H Bending/Deformation	Alkyl (CH, CH <sub>2</sub> , CH <sub>3</sub> )
~750 - 500	C-Br Stretching	Alkyl Halide

The region below 1500 cm<sup>-1</sup> is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, each having two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), the mass spectrum of **1,3-Dibromo-2-methylpropane** exhibits a characteristic isotopic pattern.[\[3\]](#)[\[4\]](#)

## Molecular Ion Peak

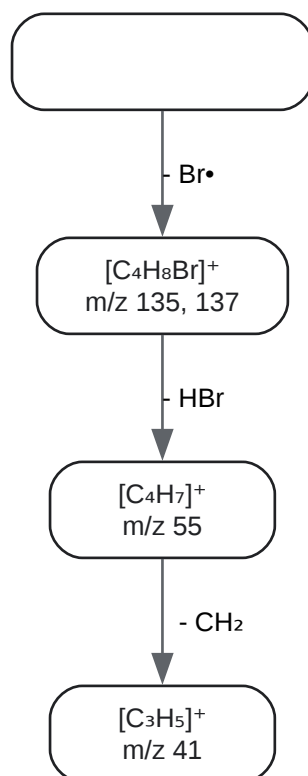
The molecular ion region will show a distinctive cluster of peaks at m/z 214, 216, and 218, corresponding to [C<sub>4</sub>H<sub>8</sub><sup>79</sup>Br<sub>2</sub>]<sup>+</sup>, [C<sub>4</sub>H<sub>8</sub><sup>79</sup>Br<sup>81</sup>Br]<sup>+</sup>, and [C<sub>4</sub>H<sub>8</sub><sup>81</sup>Br<sub>2</sub>]<sup>+</sup>, respectively. The relative intensity of these peaks will be in an approximate 1:2:1 ratio.[\[5\]](#)

## Key Fragment Ions

Electron ionization (EI) leads to predictable fragmentation pathways. The most abundant fragment ions are typically formed through the loss of a bromine radical or hydrogen bromide.

m/z (Isotopic Pair)	Ion Formula	Likely Fragmentation Pathway
135 / 137	$[\text{C}_4\text{H}_8\text{Br}]^+$	Loss of a $\text{Br}\cdot$ radical from the molecular ion
57	$[\text{C}_4\text{H}_9]^+$	Loss of two $\text{Br}\cdot$ radicals (less likely) or loss of $\text{Br}\cdot$ followed by $\text{HBr}$
55	$[\text{C}_4\text{H}_7]^+$	Loss of $\text{H}_2$ from the m/z 57 fragment
41	$[\text{C}_3\text{H}_5]^+$	Further fragmentation of the hydrocarbon backbone

The fragmentation process is initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds, primarily the C-Br bond.



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**Figure 2:** Simplified MS fragmentation pathway for **1,3-Dibromo-2-methylpropane**.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-25 mg of **1,3-Dibromo-2-methylpropane**.<sup>[6]</sup>
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS).
- Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[6]</sup>
- Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences. The instrument's magnetic field should be shimmed to ensure homogeneity.

### IR Spectroscopy Protocol (Thin Liquid Film)

- Sample Preparation: As **1,3-Dibromo-2-methylpropane** is a liquid at room temperature, the thin film method is suitable.<sup>[7]</sup>
- Cell Assembly: Place one or two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film sandwiched between the plates.<sup>[8]</sup>
- Data Acquisition: Place the assembled plates in the spectrometer's sample holder. Record the infrared spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty salt plates should be acquired first and subtracted from the sample spectrum.

### Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The

sample is vaporized in the ion source.

- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion ( $M^{+ \cdot}$ ).<sup>[9]</sup>
- Fragmentation: The molecular ions, having excess energy, undergo fragmentation to produce smaller, stable, positively charged ions.
- Mass Analysis: The various positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

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## References

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